molecular formula C11H7BrClNOS B4430109 5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide

5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide

Cat. No. B4430109
M. Wt: 316.60 g/mol
InChI Key: ORNHRCGWJVSKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide is a chemical compound that has been widely used in scientific research. It is a member of the thiophene family of compounds and is commonly referred to as BCTC. BCTC has been the subject of numerous studies due to its unique properties and potential applications in various fields of research.

Mechanism of Action

BCTC acts as a TRPV1 antagonist by blocking the channel's activation by various stimuli, including heat, capsaicin, and acid. This leads to a decrease in the perception of pain and may have potential applications in the treatment of various pain disorders.
Biochemical and Physiological Effects:
BCTC has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the activity of nociceptors, which are involved in the perception of pain. BCTC has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of BCTC is its potency and selectivity as a TRPV1 antagonist. This makes it a useful tool for studying the role of TRPV1 in various physiological processes and for developing potential therapeutics. However, one of the limitations of BCTC is its relatively short half-life, which may limit its usefulness in certain applications.

Future Directions

There are several areas of future research for BCTC. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain disorders. Another area of research is the study of the role of TRPV1 in various physiological processes, such as inflammation and thermoregulation. Finally, there is potential for the development of novel applications for BCTC in areas such as cancer research and drug delivery.
Conclusion:
In conclusion, 5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide, or BCTC, is a chemical compound that has been extensively studied in scientific research. It has potential applications in various fields, including the study of pain sensation and its modulation. BCTC acts as a TRPV1 antagonist and has been found to have a number of biochemical and physiological effects. While it has advantages as a tool for research, there are also limitations to its use. Future research on BCTC may lead to the development of novel therapeutics and applications in various fields of research.

Scientific Research Applications

BCTC has been extensively studied in scientific research due to its potential applications in various fields. One of the major areas of research has been the study of pain sensation and its modulation. BCTC has been found to be a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the perception of pain. It has also been studied for its potential use in the treatment of various pain disorders.

properties

IUPAC Name

5-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNOS/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNHRCGWJVSKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-thiophene-2-carboxylic acid (5) (207 mg, 1 mmol), oxalyl chloride (420 μl) and catalytic amount of DMF in 5 ml DCM was stirred at r.t for 2 h before evaporation to dryness. The resulting solid residue was dissolved in 5 ml DCM and to which were added 2-chloroaniline (209 μl, 2 eq) and DIEA (522 μl). The reaction mixture was stirred at r.t for overnight before worked up with EA/aq. HCl/brine. The org. phase was concentrated and then purified on a flash silica gel column to give 291 mg (5-bromo(2-thienyl))-N-(2-chlorophenyl)carboxamide (7) as light yellow solid. (yield: 92%, purity>90%).
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
420 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step Two
Name
Quantity
522 μL
Type
reactant
Reaction Step Two
Name
HCl brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.